Cas no 2138533-19-2 (4-Tert-butyl-3-[(2-cyclopropylethyl)(ethyl)amino]cyclohexan-1-ol)

4-Tert-butyl-3-[(2-cyclopropylethyl)(ethyl)amino]cyclohexan-1-ol is a structurally complex cyclohexanol derivative featuring a tert-butyl group and a substituted amino moiety. Its unique steric and electronic properties, conferred by the tert-butyl substituent and the cyclopropylethyl-ethylamino group, make it a valuable intermediate in organic synthesis and pharmaceutical research. The compound's rigid cyclohexane backbone, combined with its functionalized amine and hydroxyl groups, offers potential for selective reactivity and chiral applications. Its well-defined molecular architecture may also facilitate studies in ligand design or asymmetric catalysis. The tert-butyl group enhances solubility in organic media while providing steric hindrance, which can influence regio- or stereoselective transformations. This compound is typically handled under controlled conditions due to its specialized nature.
4-Tert-butyl-3-[(2-cyclopropylethyl)(ethyl)amino]cyclohexan-1-ol structure
2138533-19-2 structure
Product Name:4-Tert-butyl-3-[(2-cyclopropylethyl)(ethyl)amino]cyclohexan-1-ol
CAS No:2138533-19-2
MF:C17H33NO
MW:267.450025320053
CID:6133288
PubChem ID:165498719
Update Time:2025-06-07

4-Tert-butyl-3-[(2-cyclopropylethyl)(ethyl)amino]cyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-1160424
    • 4-tert-butyl-3-[(2-cyclopropylethyl)(ethyl)amino]cyclohexan-1-ol
    • 2138533-19-2
    • 4-Tert-butyl-3-[(2-cyclopropylethyl)(ethyl)amino]cyclohexan-1-ol
    • Inchi: 1S/C17H33NO/c1-5-18(11-10-13-6-7-13)16-12-14(19)8-9-15(16)17(2,3)4/h13-16,19H,5-12H2,1-4H3
    • InChI Key: BFWZHRKLDFLNQO-UHFFFAOYSA-N
    • SMILES: OC1CCC(C(C)(C)C)C(C1)N(CC)CCC1CC1

Computed Properties

  • Exact Mass: 267.256214676g/mol
  • Monoisotopic Mass: 267.256214676g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 23.5Ų

4-Tert-butyl-3-[(2-cyclopropylethyl)(ethyl)amino]cyclohexan-1-ol Pricemore >>

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4-Tert-butyl-3-[(2-cyclopropylethyl)(ethyl)amino]cyclohexan-1-ol Related Literature

Additional information on 4-Tert-butyl-3-[(2-cyclopropylethyl)(ethyl)amino]cyclohexan-1-ol

4-Tert-butyl-3-[(2-cyclopropylethyl)(ethyl)amino]cyclohexan-1-ol (CAS No: 2138533-19-2)

4-Tert-butyl-3-[(2-cyclopropylethyl)(ethyl)amino]cyclohexan-1-ol, also known by its CAS number 2138533-19-2, is a complex organic compound with a unique structure that has garnered attention in the fields of organic chemistry and pharmacology. This compound is characterized by its cyclohexane ring, which is substituted with a tert-butyl group at the 4-position and an amino group at the 3-position. The amino group itself is further substituted with a cyclopropylethyl and ethyl moiety, adding to the compound's structural complexity and potential biological activity.

The synthesis of 4-Tert-butyl derivatives has been a topic of interest in recent years due to their potential applications in drug discovery. Researchers have explored various synthetic pathways to construct this compound, often employing multi-step reactions that involve ring-forming techniques and selective functional group transformations. The use of cyclopropylethyl groups in such compounds has been particularly intriguing, as these groups can influence the compound's pharmacokinetic properties and bioavailability.

Recent studies have focused on the pharmacological properties of this compound, particularly its potential as a modulator of cellular signaling pathways. Preclinical data suggest that 4-Tert-butyl-3-[(2-cyclopropylethyl)(ethyl)amino]cyclohexan-1-ol may exhibit activity against certain enzymes or receptors, making it a candidate for further investigation in therapeutic areas such as inflammation or neurodegenerative diseases. However, more comprehensive studies are needed to fully understand its mechanisms of action and safety profile.

In terms of structural analysis, the compound's cyclohexane ring provides a rigid framework that can influence its interactions with biological targets. The presence of bulky substituents like the tert-butyl group can also impact the compound's solubility and permeability, which are critical factors in drug delivery. Additionally, the amino group at the 3-position introduces hydrogen bonding capabilities, potentially enhancing the compound's ability to interact with biomolecules.

The application of computational chemistry tools has been instrumental in predicting the properties of this compound. Molecular docking studies have provided insights into how 4-Tert-butyl-3-[(2-cyclopropylethyl)(ethyl)amino]cyclohexan-1-ol might bind to target proteins, while quantum mechanical calculations have shed light on its electronic structure and reactivity. These computational approaches complement experimental studies and accelerate the discovery process.

Looking ahead, the development of novel analogs based on this compound's structure could open new avenues for therapeutic intervention. By modifying specific substituents or altering the ring system, chemists can potentially optimize the compound's efficacy and reduce off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive further advancements in this area.

In conclusion, 4-Tert-butyl-3-[(2-cyclopropylethyl)(ethyl)amino]cyclohexan-1-ol (CAS No: 2138533-19-2) represents a promising lead compound with diverse applications in drug discovery. Its unique structure and potential biological activity make it a subject of ongoing research. As our understanding of its properties deepens, this compound could play a significant role in advancing novel therapeutic strategies.

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